Ipi-493

Hsp90 Ansamycin Cancer

IPI-493 is the oral Hsp90 inhibitor selected for imatinib-resistant GIST and TKI combination studies. Preclinically validated oral dosing avoids Cremophor EL confounders required by IV 17-AAG. Order now.

Molecular Formula C28H39N3O8
Molecular Weight 545.6 g/mol
CAS No. 64202-81-9
Cat. No. B1672101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpi-493
CAS64202-81-9
Synonyms17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin
Molecular FormulaC28H39N3O8
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1
InChIKeyXYFFWTYOFPSZRM-TWNAANEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IPI-493 (CAS 64202-81-9) Procurement Guide: Hsp90 Inhibitor for KIT-Mutant GIST Research


IPI-493 (17-amino-17-demethoxygeldanamycin, 17-AG) is an orally bioavailable ansamycin-class heat shock protein 90 (Hsp90) inhibitor [1]. It acts as the major active metabolite of both 17-AAG and IPI-504, binding to the ATP-binding pocket of Hsp90 to disrupt its chaperone function, leading to degradation of client oncoproteins such as c-KIT [2]. IPI-493 advanced to Phase 1 clinical evaluation for advanced solid tumors and hematologic malignancies, demonstrating distinct pharmacologic properties from its geldanamycin progenitors [3].

Why Substituting IPI-493 with Another Hsp90 Inhibitor Compromises Experimental Reproducibility


Hsp90 inhibitors exhibit profound functional divergence despite targeting the same chaperone. IPI-493 is an ansamycin derivative with a unique metabolite profile and oral formulation [1]. First-generation analogs like 17-AAG suffer from poor solubility and require intravenous administration with complex excipients (e.g., Cremophor EL), introducing confounding variables [2]. Conversely, synthetic non-ansamycin inhibitors (e.g., ganetespib) bind to distinct regions of Hsp90, eliciting divergent downstream pharmacodynamics (PD) effects on client proteins [3]. IPI-493's specific pharmacokinetic (PK) profile—including its schedule-dependent tolerability observed in Phase 1 trials [4]—is not replicated by other geldanamycin derivatives, making direct interchangeability scientifically invalid.

Quantitative Differentiation of IPI-493 Against Key Hsp90 Inhibitor Comparators


IPI-493 vs. 17-AAG: Superior In Vitro Potency and Oral Bioavailability in Preclinical Cancer Models

In a preclinical study comparing ansamycin derivatives, IPI-493 was found to be significantly more potent than 17-AAG in inhibiting the growth of a broad panel of cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) [1]. While 17-AAG requires intravenous administration due to poor solubility, IPI-493 is orally bioavailable via a novel formulation, eliminating the need for complex solubilizing excipients like Cremophor EL that are associated with hypersensitivity reactions [2].

Hsp90 Ansamycin Cancer Oral Bioavailability Potency

IPI-493 vs. Imatinib: Enhanced Efficacy in KIT Exon 9 Mutant GIST Xenografts

In a human GIST xenograft model carrying a primary KIT exon 9 mutation (GIST-BOE), IPI-493 demonstrated superior antitumor efficacy compared to the standard-of-care tyrosine kinase inhibitor (TKI) imatinib (IMA) [1]. While imatinib is effective against KIT exon 11 mutants, its activity against exon 9 mutations is diminished; IPI-493, by degrading the KIT client protein irrespective of mutation status, overcomes this limitation [2].

GIST KIT mutation Imatinib Xenograft Hsp90

IPI-493 vs. Sunitinib: Equivalence in Reducing Tumor Vessel Density in GIST Xenografts

In the GIST-PSW (KIT exon 11) and GIST-BOE (KIT exon 9) xenograft models, treatment with IPI-493 resulted in a significant reduction of tumor vessel density that was equivalent to that achieved by the multi-targeted TKI sunitinib (SUN) [1]. Sunitinib is a potent angiogenesis inhibitor; the observation that an Hsp90 inhibitor matches its anti-angiogenic effect in this context highlights IPI-493's robust downstream impact on tumor vasculature [2].

GIST Angiogenesis Sunitinib Xenograft Vessel Density

IPI-493 vs. Ganetespib: Distinct Molecular Scaffold and Clinical Development Path

IPI-493 belongs to the geldanamycin-derived ansamycin class, whereas ganetespib (STA-9090) is a resorcinol-triazole-based fully synthetic inhibitor [1]. This structural divergence translates to different binding interactions with Hsp90 and distinct pharmacodynamic profiles on client protein degradation [2]. Clinically, while both compounds entered Phase 1/2 trials, ganetespib advanced to Phase 3 for non-small cell lung cancer (later terminated), whereas IPI-493 was evaluated in Phase 1 for advanced solid tumors and hematologic malignancies before development was discontinued due to lack of dose-proportional exposure [3]. For researchers, this difference in clinical exposure profiles and underlying chemistry may influence the selection of a tool compound for specific Hsp90 client protein studies.

Hsp90 Ansamycin Resorcinol Clinical Phase Drug Class

IPI-493: Ki for Hsp90 Inhibition and Comparison to 17-AAG

IPI-493 exhibits potent inhibition of Hsp90 with a reported Ki of 21 nM [1]. In comparison, the first-generation ansamycin 17-AAG (Tanespimycin) shows an IC50 of 5 nM in cell-free assays, with a noted 100-fold higher binding affinity for tumor-derived Hsp90 over normal cell Hsp90 . The slightly higher Ki of IPI-493 (21 nM) relative to 17-AAG's IC50 (5 nM) may reflect differences in assay conditions (Ki vs. IC50) or the specific molecular interactions of the 17-amino substitution.

Hsp90 Ki Binding Affinity Ansamycin Potency

Validated Research and Industrial Applications for IPI-493 Based on Comparative Evidence


In Vivo Efficacy Studies in Imatinib-Resistant GIST Models

Based on direct head-to-head evidence showing superior efficacy of IPI-493 over imatinib in KIT exon 9 mutant GIST xenografts [1], researchers should prioritize IPI-493 for in vivo studies targeting imatinib-resistant or KIT-mutant gastrointestinal stromal tumors. The compound's oral bioavailability allows for flexible dosing schedules (e.g., 50 mg/kg BID, 40 mg/kg QD, or 100 mg/kg TIW) that have been preclinically validated .

Combination Therapy Studies with Tyrosine Kinase Inhibitors in GIST

Evidence demonstrates that IPI-493 synergizes with both imatinib and sunitinib in GIST xenograft models [2]. Notably, the combination of IPI-493 with sunitinib produced remarkable antitumor enhancement, especially in tumors carrying double KIT mutations [3]. This positions IPI-493 as a key tool compound for investigating Hsp90 inhibition as a strategy to overcome or delay TKI resistance in GIST.

Oral Hsp90 Inhibition in Solid Tumor Xenograft Studies Requiring Flexible Dosing

For researchers requiring an orally bioavailable Hsp90 inhibitor to avoid the confounding effects of intravenous excipients (e.g., Cremophor EL required for 17-AAG), IPI-493 is the appropriate selection [4]. The compound has demonstrated significant dose-dependent tumor growth inhibition and regression in non-small cell lung cancer xenografts, confirming its utility in solid tumor models beyond GIST [5].

Mechanistic Studies on Hsp90-Dependent Angiogenesis

IPI-493's demonstrated ability to reduce tumor vessel density to a level equivalent to the potent angiogenesis inhibitor sunitinib [6] makes it a valuable tool for dissecting Hsp90's role in tumor angiogenesis. Researchers can employ IPI-493 to study the degradation of Hsp90 client proteins involved in angiogenic signaling pathways, such as HIF-1α and VEGFR, in an in vivo context.

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